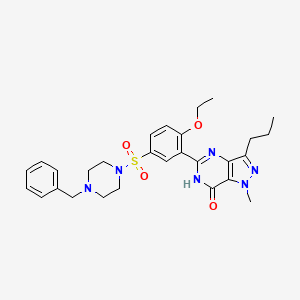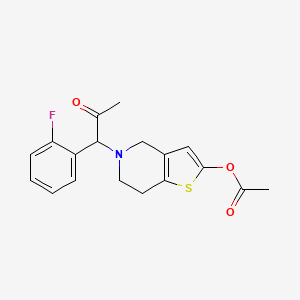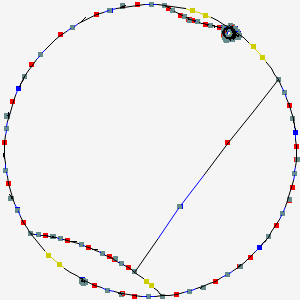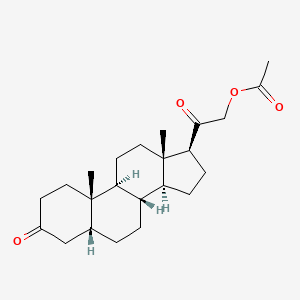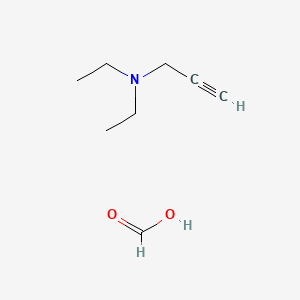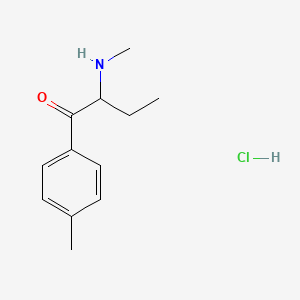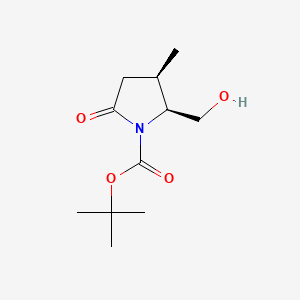
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol, also known as (2S,3R)-N-(t-BOC)-3-methyl-pyroglutaminol, is an important derivative of pyroglutamic acid, a naturally occurring amino acid. Pyroglutamic acid derivatives have been studied extensively for their potential applications in scientific research, drug discovery, and other areas. This derivative is of particular interest due to its unique structure and its ability to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Environmental Behavior and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including molecules with tert-butyl groups similar to the compound , have been extensively studied for their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP are found in various environmental matrices and human tissues. Their transformation products, detected in both environmental and human samples, suggest potential health risks due to hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Hepatoprotective and Nephroprotective Activities of Chrysin
Chrysin, a flavonoid, demonstrates a wide range of pharmacological properties including hepatoprotective and nephroprotective activities against various toxins and drugs. This review emphasizes the antioxidant and anti-apoptotic activities of chrysin, shedding light on the potential for developing safer pharmaceutical products using compounds with specific bioactivities (Pingili et al., 2019).
Paraquat Poisonings and Lung Toxicity
The review on paraquat poisoning emphasizes the need for understanding the molecular mechanisms of toxicity to improve treatment strategies. Paraquat accumulates in the lung, causing severe damage through oxidative stress. This highlights the importance of research into chemicals that can mitigate such damage or act through safer mechanisms (Dinis-Oliveira et al., 2008).
Metabotropic Glutamate Receptor Antagonists
Research into metabotropic glutamate receptor antagonists, like MPEP and MTEP, illustrates the importance of selectivity and specificity in drug development. Understanding the pharmacological targets of synthetic compounds can inform the development of new therapies with fewer side effects (Lea & Faden, 2006).
Decomposition of Methyl Tert-Butyl Ether
The study on the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors points to innovative approaches for addressing environmental contamination by synthetic compounds. This research underlines the importance of finding effective methods for the breakdown and removal of persistent pollutants (Hsieh et al., 2011).
Propiedades
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-9(14)12(8(7)6-13)10(15)16-11(2,3)4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPULZKNLAIKEZ-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N([C@@H]1CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
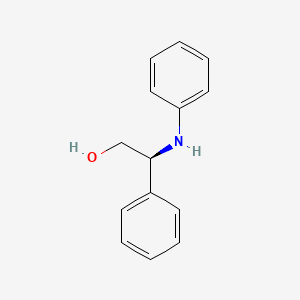
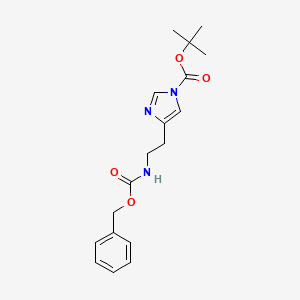
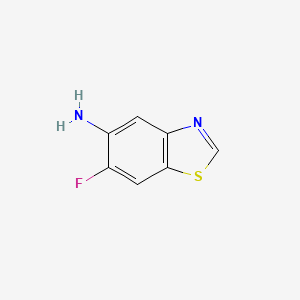
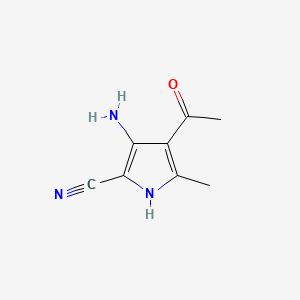
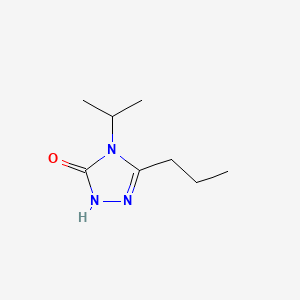
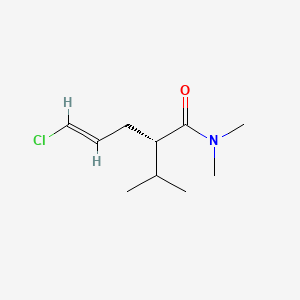
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/no-structure.png)
